molecular formula C17H24N2O3S2 B2706946 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(methylthio)benzamide CAS No. 2034308-29-5

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(methylthio)benzamide

Cat. No. B2706946
CAS RN: 2034308-29-5
M. Wt: 368.51
InChI Key: MKKUVVZNVGXPAB-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(methylthio)benzamide, also known as ML277, is a small molecule inhibitor that has been identified as a potent and selective activator of the KCNQ1 potassium channel. This compound has generated significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias.

Scientific Research Applications

Molecular Interaction and Receptor Binding

Compounds with structures similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(methylthio)benzamide have been studied for their interaction with specific receptors, such as cannabinoid receptors. For example, molecular interaction studies of antagonist compounds with the CB1 cannabinoid receptor have utilized AM1 molecular orbital methods to analyze conformational behaviors and binding interactions, suggesting potential applications in understanding receptor-ligand interactions and drug design (J. Shim et al., 2002).

Synthesis and Characterization of Novel Compounds

Research into the synthesis and characterization of novel benzamides and their metal complexes highlights the importance of structural analysis in developing compounds with potential bioactivity. Studies involving benzamides linked to various moieties, including piperidine, have led to insights into their structural features, magnetic susceptibility, and electrochemical behavior, with applications ranging from antibacterial activity to the development of new therapeutic agents (E. Khatiwora et al., 2013).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, showing significant potential in the development of treatments for conditions such as dementia. The modification of the benzamide moiety and the introduction of bulky groups have been found to dramatically enhance activity, indicating the utility of such compounds in pharmacological research (H. Sugimoto et al., 1990).

Advanced Material Development

Studies on compounds with similar structural motifs have also extended into the field of materials science, including the development of cyclophanes and other macrocyclic molecules. These studies provide insights into the potential for using such compounds in the creation of novel materials with specific electronic, optical, or structural properties (V. Viswanathan et al., 2014).

properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-23-16-4-2-3-13(11-16)17(20)18-14-5-8-19(9-6-14)15-7-10-24(21,22)12-15/h2-4,11,14-15H,5-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKUVVZNVGXPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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